![molecular formula C17H12ClN5OS B2828784 2-([1,2,4]三唑并[4,3-a]喹喔啉-4-基硫)-N-(2-氯苯基)乙酰胺 CAS No. 1358098-07-3](/img/structure/B2828784.png)
2-([1,2,4]三唑并[4,3-a]喹喔啉-4-基硫)-N-(2-氯苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide” belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds have been studied for their DNA intercalation activities as anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the design and synthesis of various derivatives with different substituents on the appended 2-phenyl ring . The presence of substituents on the benzofused moiety is generally not advantageous for anchoring at all three AR subtypes .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a [1,2,4]triazolo[4,3-a]quinoxaline core . This core can be modified with various substituents to create different derivatives .Chemical Reactions Analysis
These compounds have been evaluated for their DNA binding activities . The most active derivatives were found to potently intercalate DNA .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific substituents present on the [1,2,4]triazolo[4,3-a]quinoxaline core .科学研究应用
抗惊厥特性
- Alswah 等人(2013 年)的一项研究合成了新型喹喔啉衍生物,包括 2-([1,2,4] 三唑并[4,3-a] 喹喔啉-4-基硫代)乙酸酰肼,用于潜在的抗惊厥特性。其中两种化合物表现出显着的抗惊厥活性 (Alswah 等人,2013 年)。
抗过敏剂
- Loev 等人(1985 年)制备了新的 1,4-二氢-1,2,4-三唑并[4,3-] 喹喔啉-1,4-二酮作为抗过敏剂。发现该系列中最有效的化合物在体外试验中比二钠色甘酸钠更有效 (Loev 等人,1985 年)。
镇痛、抗炎、抗氧化和抗微生物活性
- El-Gazzar 等人(2009 年)的一项研究涉及合成衍生自嘧啶并[4,5-b] 喹啉的各种非环核苷类似物,在这些领域表现出显着的活性 (El-Gazzar 等人,2009 年)。
正性肌力增强活性
- Wu 等人(2012 年)和 Zhang 等人(2008 年)的研究涉及合成各种 [1,2,4] 三唑并[4,3-a] 喹喔啉衍生物,与标准药物相比,显示出良好的正性肌力增强活性 (Wu 等人,2012 年) 和 (Zhang 等人,2008 年)。
稠合三环支架的多样化合成
- An 等人(2017 年)展示了一种用于 2-(4-oxo[1,2,3] 三唑-[1,5-a] 喹喔啉-5(4H)-基)乙酰胺衍生物的多样化合成方法,提供了快速获得结构变化和复杂稠合三环支架的方法 (An 等人,2017 年)。
H1 抗组胺活性
- Gobinath 等人(2015 年)合成了 1-取代-4-(3-氯苯基)-[1,2,4] 三唑并[4,3-a] 喹喔啉-5(4H)-酮,并筛选了它们的 H1 抗组胺活性。一种化合物,特别是,显示出与参考药物马来酸氯苯那敏相当的效力 (Gobinath 等人,2015 年)。
腺苷受体拮抗作用
- Catarzi 等人(2005 年)合成了 2-芳基-8-氯-1,2,4-三唑并[1,5-a] 喹喔啉衍生物,表现出有效的 A1 和 A3 腺苷受体拮抗作用 (Catarzi 等人,2005 年)。
作用机制
Target of Action
The primary target of this compound is DNA . The compound is designed to intercalate DNA, which is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting its structure and function . This disruption can inhibit the replication and transcription processes of the DNA, leading to cell death .
Biochemical Pathways
The compound’s intercalation of DNA affects the DNA replication and transcription pathways . By disrupting these pathways, the compound can prevent the cancer cells from proliferating and induce apoptosis .
Pharmacokinetics
These profiles can provide valuable insights into the compound’s bioavailability, half-life, potential for toxicity, and other pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This is achieved through the disruption of DNA replication and transcription, which are vital processes for cell survival and proliferation .
未来方向
属性
IUPAC Name |
N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5OS/c18-11-5-1-2-6-12(11)20-15(24)9-25-17-16-22-19-10-23(16)14-8-4-3-7-13(14)21-17/h1-8,10H,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSITKJHQNQGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。